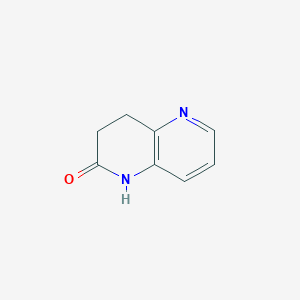

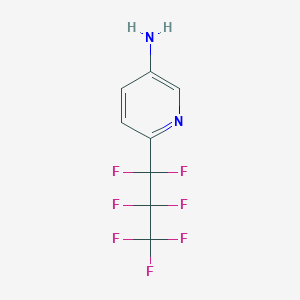

3,4-Dihydro-1,5-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydro-1,5-naphthyridin-2(1H)-one, commonly referred to as DHN-1, is a naturally occurring compound found in several plant species, such as the common garden pea (Pisum sativum). It is a member of the naphthyridinone class of compounds and is known for its pharmacological activity, including anti-inflammatory, antifungal, and antioxidant properties. DHN-1 is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Synthesis Methods

Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using the inverse electron-demand Diels–Alder reaction. This process involves Sonogashira cross-coupling reaction followed by an intramolecular reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an efficient synthetic route (Fadel et al., 2014).

Synthesis of 1,6-Naphthyridin-2(1H)-ones : These compounds, part of the naphthyridines family, have been synthesized using various methods, starting either from a preformed pyridine or pyridone ring. Their biomedical applications have also been explored (Oliveras et al., 2021).

Synthesis of Naphthyridine Derivatives : Novel methods for synthesizing various naphthyridine derivatives have been developed, including asymmetric hydrogenation and catalyst-free synthesis in aqueous medium, highlighting their versatile applications in synthetic organic chemistry (Júnior et al., 2016); (Mukhopadhyay et al., 2011).

Applications in Material Science

Organic Semiconductor Materials : A series of 4,8-substituted 1,5-naphthyridines have been synthesized, exhibiting properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These are promising for applications in high-efficiency OLEDs due to their blue-emitting properties (Wang et al., 2012).

Dye-Sensitized Solar Cells (DSSCs) : 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in DSSCs. They enhanced the open-circuit voltage and fill factor, improving overall efficiencies (Mansha et al., 2019).

Applications in Biomedical Research

Anticancer Properties : Certain naphthyridin-2(1H)-one derivatives have been investigated for their anticancer activities, demonstrating potential in the treatment of various cancer types (Thi et al., 2015).

Antimicrobial Activity : Specific derivatives of 1,8-naphthyridines have shown significant inhibition of bacterial and fungal growth, highlighting their potential in antimicrobial therapy (Rao et al., 2023).

Propriétés

IUPAC Name |

3,4-dihydro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMORUQRSHZOMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)

![5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2910187.png)

![N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2910189.png)

![[5-(Methoxycarbonyl)furan-2-yl]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2910190.png)

![N,N-diethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2910191.png)

![(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2910194.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2910195.png)